N-cyclohexyl-N'-(3-methoxypropyl)urea
Description
N-cyclohexyl-N'-(3-methoxypropyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea backbone and a 3-methoxypropyl group attached to the other.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOONSPLDKBKNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3-methoxypropyl)urea typically involves the reaction of cyclohexylamine with 3-methoxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+3-methoxypropyl isocyanate→N-cyclohexyl-N’-(3-methoxypropyl)urea
Industrial Production Methods: In an industrial setting, the production of N-cyclohexyl-N’-(3-methoxypropyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-(3-methoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N’-(3-methoxypropyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(3-methoxypropyl)amine.
Scientific Research Applications
Chemistry: N-cyclohexyl-N’-(3-methoxypropyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: N-cyclohexyl-N’-(3-methoxypropyl)urea has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
CPU (N-cyclohexyl-N'-(3-phenylpropyl)urea)
N-(3-Methoxypropyl)-N'-phenylurea
Hydroxyurea Derivatives (e.g., N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide)
Urea-Based Pesticides (e.g., Fluometuron)
- Structure : Dimethyl groups + trifluoromethylphenyl substituents .
- Molecular Formula : C₁₀H₁₁F₃N₂O.
- Key Properties :
- High electronegativity from fluorine atoms enhances herbicidal activity.
- Targets plant systems rather than mammalian enzymes.
- Comparison :
Data Table: Key Comparative Metrics
| Compound | Molecular Formula | Substituents | Key Biological Activity | Solubility vs. Lipophilicity |
|---|---|---|---|---|
| N-cyclohexyl-N'-(3-methoxypropyl)urea | C₁₁H₂₂N₂O₂ (est.) | Cyclohexyl, 3-methoxypropyl | Potential sEH inhibitor | Moderate solubility (polar methoxy) |
| CPU | C₁₆H₂₄N₂O | Cyclohexyl, 3-phenylpropyl | sEH inhibitor | Low solubility (hydrophobic phenyl) |
| N-(3-methoxypropyl)-N'-phenylurea | C₁₁H₁₆N₂O₂ | Phenyl, 3-methoxypropyl | Not specified | Moderate (balanced polarity) |
| Fluometuron | C₁₀H₁₁F₃N₂O | Dimethyl, trifluoromethyl | Herbicide | Low (high electronegativity) |
Q & A
Basic: What are the recommended synthetic routes for N-cyclohexyl-N'-(3-methoxypropyl)urea, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves reacting cyclohexylamine with 3-methoxypropyl isocyanate in a polar aprotic solvent (e.g., tetrahydrofuran or dioxane) under inert conditions. Key steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of amine to isocyanate to minimize byproducts like bis-urea derivatives.
- Temperature : Reactions are often conducted at 0–25°C to balance reaction rate and selectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .
- Analytical validation : Confirm structure via / NMR (e.g., δ ~6.5 ppm for urea NH protons) and LC-MS (expected [M+H] at m/z ~269) .
Advanced: How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., positive/negative controls for enzyme inhibition).
- Structural benchmarking : Compare activity against analogs (e.g., N-cyclohexyl-N'-phenylurea lacking the methoxypropyl group) to isolate substituent effects .
- Dose-response curves : Validate EC/IC values across multiple replicates to assess reproducibility .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., 5-HT receptors). Focus on urea’s hydrogen-bonding capacity with catalytic residues .
- QSAR studies : Correlate substituent properties (e.g., methoxy group’s electron-donating effect) with activity trends.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic parameters (e.g., logP ~2.5 for optimal membrane permeability) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH), δ 3.3 ppm (methoxy OCH), δ 3.5 ppm (propyl CH) .
- : Urea carbonyl at ~158 ppm.
- IR spectroscopy : Stretching bands at ~1640 cm (C=O) and ~3300 cm (N-H) .
- Mass spectrometry : ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of cyclohexyl group).
Advanced: How does the methoxypropyl substituent influence the physicochemical properties of this compound compared to other alkyl chains?
Data-Driven Analysis:
| Property | 3-Methoxypropyl Substituent | Propyl Substituent | Phenyl Substituent |
|---|---|---|---|
| logP | ~2.3 (moderate lipophilicity) | ~2.1 | ~2.8 (higher aromaticity) |
| Water Solubility | 15–20 mg/mL (improved) | 10–15 mg/mL | <5 mg/mL |
| Metabolic Stability | Resists oxidation due to ether group | Prone to β-oxidation | Aromatic hydroxylation |
The methoxy group enhances solubility and metabolic stability, making it favorable for CNS-targeted drugs .
Basic: What are the storage conditions to ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light sensitivity : Protect from UV light using amber glass vials.
- Humidity control : Use desiccants (e.g., silica gel) to avoid urea degradation .
Advanced: How can researchers address gaps in ecological toxicity data for this compound?
Methodological Answer:
- Tiered testing :
- Acute toxicity : Daphnia magna 48-hour EC.
- Bioaccumulation : Measure bioconcentration factor (BCF) in fish models.
- Degradation studies : Use OECD 301B (ready biodegradability) and HPLC to track breakdown products .
- Read-across approaches : Leverage data from structurally similar ureas (e.g., N-cyclohexyl-N'-ethylurea) to estimate risks .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol/water mixtures : Slow cooling from 60°C to 4°C yields high-purity crystals.
- Alternative solvents : Dichloromethane/hexane (1:3) for rapid crystallization. Monitor via DSC for polymorph identification .
Advanced: What strategies can improve the yield of this compound in scaled-up syntheses?
Methodological Answer:
- Catalysis : Add triethylamine (1 mol%) to accelerate isocyanate-amine coupling.
- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
